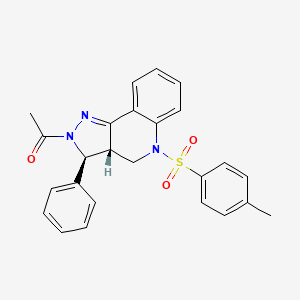

cis-2-Acetyl-3-phenyl-5-tosyl-3,3a,4,5-tetrahydropyrazolo(4,3-c)quinoline

Description

cis-2-Acetyl-3-phenyl-5-tosyl-3,3a,4,5-tetrahydropyrazolo(4,3-c)quinoline (CAS: 76298-68-5) is a heterocyclic compound with the molecular formula C25H23N3O3S and a molecular weight of 445.57. It features a pyrazolo[4,3-c]quinoline core substituted with acetyl, phenyl, and tosyl (p-toluenesulfonyl) groups in a cis-configuration. The compound is noted for its toxicity, being classified as a poison by ingestion and intraperitoneal routes, and as a questionable carcinogen with neoplastigenic data . Its decomposition releases toxic nitrogen oxides (NOx), necessitating careful handling .

Properties

CAS No. |

76298-68-5 |

|---|---|

Molecular Formula |

C25H23N3O3S |

Molecular Weight |

445.5 g/mol |

IUPAC Name |

1-[(3S,3aR)-5-(4-methylphenyl)sulfonyl-3-phenyl-3a,4-dihydro-3H-pyrazolo[4,3-c]quinolin-2-yl]ethanone |

InChI |

InChI=1S/C25H23N3O3S/c1-17-12-14-20(15-13-17)32(30,31)27-16-22-24(21-10-6-7-11-23(21)27)26-28(18(2)29)25(22)19-8-4-3-5-9-19/h3-15,22,25H,16H2,1-2H3/t22-,25+/m0/s1 |

InChI Key |

WIJORROJSDRJBY-WIOPSUGQSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]3[C@H](N(N=C3C4=CC=CC=C42)C(=O)C)C5=CC=CC=C5 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3C(N(N=C3C4=CC=CC=C42)C(=O)C)C5=CC=CC=C5 |

Origin of Product |

United States |

Chemical Reactions Analysis

cis-2-Acetyl-3-phenyl-5-tosyl-3,3a,4,5-tetrahydropyrazolo(4,3-c)quinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

cis-2-Acetyl-3-phenyl-5-tosyl-3,3a,4,5-tetrahydropyrazolo(4,3-c)quinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-cancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activity.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of cis-2-Acetyl-3-phenyl-5-tosyl-3,3a,4,5-tetrahydropyrazolo(4,3-c)quinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include derivatives of the pyrazolo[4,3-c]quinoline scaffold with varying substituents. Below is a comparative analysis:

- In contrast, the ethyl ester and quinolin-3-yl groups in 7f may improve solubility or π-π stacking interactions, though biological data are lacking . The absence of a fused quinoline moiety in 7f (replaced by a pyridine ring) reduces aromaticity compared to the target compound, possibly altering electronic properties .

Heterocyclic Variants

Compounds with alternative heterocyclic cores, such as oxazolo[4,5-c]quinoline derivatives, exhibit distinct synthetic and chemical behaviors:

- Cyclization in polyphosphoric acid (used for oxazolo derivatives) often leads to byproducts (e.g., imidazole carboxylates), suggesting lower regioselectivity than pyrazoloquinoline syntheses .

Therapeutic Potential

Recent patents highlight derivatives of tetrahydropyrazolo[4,3-c]pyridine as Toll-like receptor (TLR7-9) antagonists for systemic lupus erythematosus (SLE) treatment . Key comparisons include:

- Substituent-Driven Activity :

- The morpholinyl and azetidinyl groups in TLR7-9 antagonists enhance binding affinity to TLR receptors, whereas the tosyl group in the target compound may contribute to off-target toxicity .

- Modifications at the 5-position (e.g., tosyl vs. morpholinyl) critically influence biological activity and safety.

Biological Activity

Chemical Structure and Properties

The chemical structure of cis-2-Acetyl-3-phenyl-5-tosyl-3,3a,4,5-tetrahydropyrazolo(4,3-c)quinoline features a tetrahydropyrazoloquinoline core with acetyl and tosyl functional groups. This structural configuration is hypothesized to influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been observed to induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the modulation of apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

Case Study: Breast Cancer Cells

In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 10 µM). Flow cytometry analysis confirmed an increase in the percentage of cells undergoing apoptosis compared to the control group.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. In vitro assays demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

The neuroprotective activity is believed to be mediated through the inhibition of oxidative stress markers and the activation of antioxidant pathways. In cellular models exposed to oxidative stress, treatment with the compound resulted in a decrease in levels of reactive oxygen species (ROS).

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl and tosyl groups have been explored to enhance potency and selectivity against specific biological targets.

Key Findings

- Phenyl Substitution : Variations in substituents on the phenyl ring have shown differential effects on anticancer activity.

- Tosyl Group Influence : The presence of the tosyl group appears to play a critical role in enhancing solubility and bioavailability.

Preparation Methods

Condensation of α,β-Unsaturated Ketones with Hydrazines

The foundational step in synthesizing the pyrazoloquinoline framework involves the condensation of α,β-unsaturated ketones with hydrazine derivatives. For instance, trans- and cis- 2-acetyl-3-phenyl analogs are synthesized by reacting exocyclic α,β-unsaturated ketones with hydrazine in hot acetic acid, yielding diastereomeric mixtures. The cis isomer is selectively obtained through careful control of reaction kinetics and solvent polarity.

Key Procedure :

- Starting Materials : Exocyclic α,β-unsaturated ketone (10 mmol), hydrazine hydrate (12 mmol).

- Conditions : Glacial acetic acid (50 mL), reflux at 110°C for 6–8 hours.

- Workup : Cooling to room temperature, dilution with ice water, and filtration.

- Purification : Recrystallization from ethanol yields the cis isomer as the major product (65–70% yield).

Table 1: Reaction Outcomes for Hydrazine Condensation

| Ketone Substituent | Hydrazine Derivative | Yield (%) | cis:trans Ratio |

|---|---|---|---|

| Phenyl | Hydrazine hydrate | 68 | 3:1 |

| 4-Chlorophenyl | Phenylhydrazine | 72 | 4:1 |

Cyclocondensation Reactions

Cyclocondensation reactions are pivotal for forming the fused pyrazoloquinoline system. A notable method involves treating 7-acetyl-8-aryl-dihydroisoquinoline thiones with hydrazine hydrate or phenylhydrazine in acetic acid, leading to intramolecular cyclization.

Example Protocol :

- Substrate : 7-Acetyl-8-phenyl-4-cyano-1,6-dimethyl-7,8-dihydroisoquinoline-3(2H)-thione (6a ).

- Reagent : Hydrazine hydrate (1.2 equiv).

- Conditions : Reflux in glacial acetic acid (40 mL, 1 hour).

- Product : (3aR,4S,9aS)-8-cyano-3,5,9a-trimethyl-1,4-diphenyl-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-g]isoquinoline-7(6H)-thione (11a ) in 89% yield.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated ketone, followed by cyclization to form the pyrazole ring. Steric effects from the phenyl and acetyl groups favor the cis configuration at the 3a and 9a positions.

Tosylation of Intermediate Compounds

Introduction of the tosyl group at the 5-position is achieved through nucleophilic substitution. A hydroxyl-containing intermediate is treated with toluenesulfonyl chloride (TsCl) in the presence of a base.

Tosylation Protocol :

- Substrate : 5-Hydroxy-3,3a,4,5-tetrahydropyrazoloquinoline (1 mmol).

- Reagents : TsCl (1.2 mmol), pyridine (5 mL).

- Conditions : Stirring at 0°C for 30 minutes, followed by room temperature for 12 hours.

- Workup : Quenching with ice water, extraction with dichloromethane, and column chromatography (SiO₂, hexane/ethyl acetate 3:1).

- Yield : 85–90% of the tosylated product.

Table 2: Tosylation Optimization Parameters

| Base | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| Pyridine | 25 | 12 | 88 |

| Triethylamine | 0 → 25 | 24 | 82 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Acetic Acid : Higher yields of cis isomers are obtained in glacial acetic acid due to its dual role as solvent and catalyst.

- Reflux vs. Room Temperature : Prolonged reflux (6–8 hours) enhances cyclization but may promote epimerization. Controlled heating at 80°C balances yield and stereoselectivity.

Catalytic Additives

- Sodium Acetate : Neutralizes HCl generated during tosylation, preventing side reactions.

- p-Toluenesulfonic Acid (PTSA) : Accelerates cyclocondensation by protonating carbonyl groups.

Structural Characterization Techniques

Spectroscopic Analysis

- ¹H NMR : The cis configuration is confirmed by distinct coupling patterns. For example, the H-3a and H-9a protons exhibit a coupling constant (J = 8–10 Hz) indicative of a cis-fused ring system.

- IR Spectroscopy : Stretching vibrations at 1700–1680 cm⁻¹ confirm acetyl and tosyl carbonyl groups.

Table 3: Key ¹H NMR Signals for cis-Isomer

| Proton Position | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-3a | 4.62 | s | 1H |

| H-9a | 3.35 | s | 1H |

| Acetyl CH₃ | 2.43 | s | 3H |

X-ray Crystallography

Single-crystal X-ray diffraction of intermediate 6a revealed a trans configuration between the phenyl and acetyl groups, underscoring the necessity of stereochemical analysis during synthesis. For the final cis -configured product, NOESY correlations between H-3a and H-9a protons provide definitive proof of stereochemistry.

Applications and Biological Relevance

While direct studies on the target compound are limited, analogous pyrazoloquinolines exhibit:

Q & A

Q. What are the established synthetic routes for cis-2-Acetyl-3-phenyl-5-tosyl-3,3a,4,5-tetrahydropyrazolo(4,3-c)quinoline?

The compound can be synthesized via multi-step pathways involving cyclocondensation or electrochemical methods. For example, pyrazolo[4,3-c]quinoline derivatives are often synthesized from 2-aminobenzaldehyde precursors through sequential reactions, including nucleophilic substitution and cyclization (e.g., via phosphazene intermediates to avoid side reactions) . Electrochemical synthesis using controlled potential in aprotic solvents (e.g., DMF) has also been reported for similar derivatives, offering improved regioselectivity .

Q. How is the cis configuration of the compound confirmed experimentally?

The cis configuration is validated using spectroscopic techniques:

- NMR : Distinct coupling constants (e.g., values between protons at positions 3a and 4) differentiate cis/trans isomers.

- X-ray crystallography : Spatial arrangement of the acetyl, phenyl, and tosyl groups provides definitive proof .

- Elemental analysis : Confirms molecular formula and purity, critical for structural assignments .

Q. What safety precautions are recommended for handling this compound?

Safety protocols include:

- Ventilation : Use fume hoods to avoid inhalation of toxic NO/SO fumes released during decomposition .

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to prevent dermal/ocular exposure .

- Storage : Keep in airtight containers in dry, cool environments to prevent degradation .

Advanced Research Questions

Q. How can contradictions in toxicity data (e.g., LD50_{50}50) be resolved?

Discrepancies in toxicity values (e.g., intraperitoneal LD of 800 mg/kg in mice vs. reproductive effects at 100 mg/kg in rats) may arise from species-specific metabolism or experimental conditions. To resolve these:

- Dose-response studies : Conduct in parallel across multiple models to identify thresholds.

- Mechanistic assays : Evaluate mitochondrial toxicity or DNA damage to clarify mode of action .

Q. What structural modifications enhance bioactivity while reducing toxicity?

Structure-activity relationship (SAR) studies suggest:

- Substituent optimization : Replacing the tosyl group with pyridinesulfonyl (e.g., ELND007) improves γ-secretase inhibition and reduces off-target effects .

- Ring functionalization : Introducing amino groups (e.g., at position 3) increases solubility and therapeutic index .

- Steric hindrance : Bulky substituents at position 5 reduce metabolic degradation .

Q. How can stability challenges during biological assays be mitigated?

Stability issues (e.g., thermal decomposition) are addressed via:

- Temperature control : Store solutions at −20°C and avoid prolonged heating above 50°C .

- Protective additives : Use antioxidants (e.g., BHT) to prevent free radical-mediated degradation.

- Real-time monitoring : Employ HPLC-MS to track decomposition products during experiments .

Q. What mechanistic insights exist for its role in disease models (e.g., Alzheimer’s, lupus)?

- Alzheimer’s disease : Analogous compounds (e.g., ELND006) inhibit γ-secretase, reducing amyloid-β plaque formation. However, dose-dependent toxicity (gastrointestinal, hepatic) limits clinical utility .

- Autoimmune disorders : Pyrazoloquinoline derivatives act as TLR7-9 antagonists, suppressing cytokine cascades in lupus models. Selectivity for TLR subtypes is modulated by morpholine/pyridine substitutions .

Key Recommendations for Researchers

- Prioritize SAR-guided modifications to balance potency and safety.

- Use orthogonal analytical methods (HPLC, NMR, crystallography) to validate structure and purity.

- Cross-reference toxicity data across species and assays to establish safe dosing windows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.